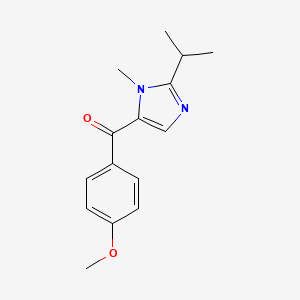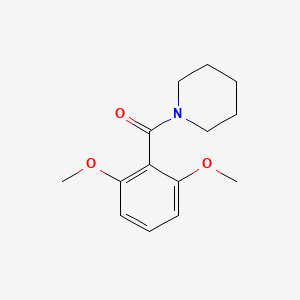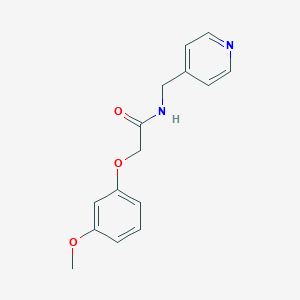
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide, also known as MPCH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the hydrazide family of compounds and has been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and physiological effects:
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and induce apoptosis in cancer cells. N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it may exhibit different effects in different cell types or animal models, which could complicate the interpretation of results.
Future Directions
There are several potential future directions for research on N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of interest is the investigation of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide as a potential treatment for other neurodegenerative disorders, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide and its potential use as an anticancer agent.
Synthesis Methods
The synthesis of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide can be achieved through several methods, including the reaction of 2-methylbenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base such as triethylamine. Another method involves the reaction of 2-methylbenzohydrazide with 2-pyridinecarboxaldehyde in the presence of an acid catalyst. The yield of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N'-(2-methylbenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-6-2-3-7-11(10)13(18)16-17-14(19)12-8-4-5-9-15-12/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUVVFVNRMDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methylbenzoyl)pyridine-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)


![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)
![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)

![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)